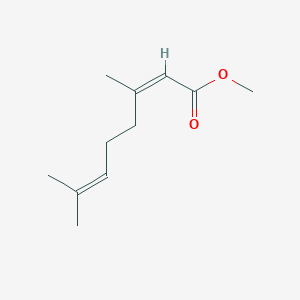

Methyl nerate

Description

Properties

CAS No. |

1862-61-9 |

|---|---|

Molecular Formula |

C11H18O2 |

Molecular Weight |

182.26 g/mol |

IUPAC Name |

methyl (2Z)-3,7-dimethylocta-2,6-dienoate |

InChI |

InChI=1S/C11H18O2/c1-9(2)6-5-7-10(3)8-11(12)13-4/h6,8H,5,7H2,1-4H3/b10-8- |

InChI Key |

ACOBBFVLNKYODD-NTMALXAHSA-N |

SMILES |

CC(=CCCC(=CC(=O)OC)C)C |

Isomeric SMILES |

CC(=CCC/C(=C\C(=O)OC)/C)C |

Canonical SMILES |

CC(=CCCC(=CC(=O)OC)C)C |

Other CAS No. |

1862-61-9 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Methyl Nerate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl nerate, systematically known as methyl (2Z)-3,7-dimethylocta-2,6-dienoate, is an acyclic monoterpenoid ester. It is the methyl ester of nerolic acid and the cis-isomer of methyl geranate.[1] This compound is found in various natural sources, including the plants Elsholtzia ciliata and Homalomena occulta, and is also produced as a volatile organic compound by the fungus Aspergillus fumigatus.[1][2] Its pleasant floral and fruity aroma lends itself to applications in the fragrance industry. This guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to this compound.

Chemical Structure and Identification

This compound is characterized by a ten-carbon backbone with two double bonds and a methyl ester functional group. The "Z" configuration of the double bond at the C2 position is the distinguishing feature from its trans-isomer, methyl geranate.

Key Identifiers:

-

Synonyms: Methyl nerolate, cis-Geranic acid methyl ester, Z-Methyl geranate, (Z)-Geranic acid, methyl ester[1]

-

CAS Number: 1862-61-9[2]

-

Molecular Weight: 182.26 g/mol [1]

Physicochemical Properties

This compound is a liquid at ambient temperature.[1] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Physical State | Liquid | [1] |

| Molecular Weight | 182.26 g/mol | [1] |

| Exact Mass | 182.130679813 g/mol | [1] |

| Topological Polar Surface Area | 26.3 Ų | [1] |

| XLogP3 | 3.4 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 5 | |

| Kovats Retention Index | Standard non-polar: 1259, 1298, 1302 | [2] |

| Semi-standard non-polar: 1279, 1280, 1283 | [2] | |

| Standard polar: 1657 | [2] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹³C NMR Chemical Shifts:

| Carbon Atom | Expected Chemical Shift (ppm) |

| C=O | ~167 |

| C2 | ~115 |

| C3 | ~160 |

| C4 | ~41 |

| C5 | ~26 |

| C6 | ~123 |

| C7 | ~132 |

| C8 (methyl on C7) | ~17 |

| C9 (methyl on C7) | ~25 |

| C10 (methyl on C3) | ~23 |

| O-CH₃ | ~51 |

Note: These are predicted values and may vary slightly in experimental data. A ¹³C NMR spectrum for this compound is noted to be available in the SpectraBase.[2]

Expected ¹H NMR Chemical Shifts:

-

O-CH₃: ~3.7 ppm (singlet)

-

C2-H: ~5.7 ppm (singlet)

-

C6-H: ~5.1 ppm (triplet)

-

C4-H₂ and C5-H₂: ~2.1-2.3 ppm (multiplets)

-

C8-H₃ and C9-H₃: ~1.7 ppm (singlets)

-

C10-H₃: ~1.9 ppm (singlet)

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a standard method for the identification of volatile compounds like this compound. The electron ionization (EI) mass spectrum is characterized by a molecular ion peak and specific fragmentation patterns.

Key Mass Spectral Fragments (m/z):

-

Molecular Ion [M]⁺: 182

-

Base Peak: 69

-

Other significant peaks: 41, 114[2]

The fragmentation is expected to involve allylic cleavages and rearrangements typical for terpene esters.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following key absorption bands:

-

C=O stretch (ester): ~1720 cm⁻¹ (strong)

-

C=C stretch: ~1645 cm⁻¹ (medium)

-

C-O stretch (ester): ~1150-1250 cm⁻¹ (strong)

-

sp² C-H stretch: ~3020 cm⁻¹ (medium)

-

sp³ C-H stretch: ~2850-2960 cm⁻¹ (strong)

Experimental Protocols

Synthesis of this compound via Fischer Esterification

The most common method for synthesizing this compound is the Fischer esterification of nerolic acid with methanol, using an acid catalyst.

Materials:

-

Nerolic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve nerolic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of nerolic acid) to the solution while stirring.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification by Fractional Distillation

The crude this compound can be purified by fractional distillation under reduced pressure to obtain the pure product.

Procedure:

-

Set up a fractional distillation apparatus with a vacuum source.

-

Place the crude this compound in the distillation flask with a few boiling chips.

-

Gradually reduce the pressure and heat the flask to the boiling point of this compound at that pressure.

-

Collect the fraction that distills at the expected boiling point range.

Biological Activity and Signaling Pathways

Currently, there is no specific, well-defined signaling pathway in which this compound has been identified as a key signaling molecule. It is known to be a component of the volatile emissions of certain plants and fungi, likely contributing to their scent profile and potentially playing a role in plant-insect or plant-microbe interactions. For example, its isomer, methyl geranate, has been identified as a component of the sex pheromone of the burying beetle Nicrophorus vespilloides. While this suggests a potential for similar biological activity, further research is needed to elucidate any specific signaling role for this compound.

Visualizations

Synthesis and Purification Workflow for this compound

References

A Technical Guide to Methyl Nerate: Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl nerate, a monoterpenoid ester, is a volatile organic compound found in a variety of natural sources, including plants and insects. It contributes to the characteristic aroma of several essential oils and plays a role in chemical communication in the animal kingdom. Understanding the natural distribution and biosynthetic pathways of this compound is crucial for its potential applications in the fragrance, flavor, and pharmaceutical industries. This technical guide provides a comprehensive overview of the known natural sources of this compound, details its proposed biosynthetic pathways in both plants and insects, and outlines a standard experimental protocol for its analysis.

Natural Sources of this compound

This compound has been identified as a component of the essential oils of various aromatic plants and is also utilized as a semiochemical by certain insect species. The concentration of this compound can vary significantly depending on the species, geographical location, and developmental stage of the organism.

Plant Sources

This compound is a constituent of the floral scent and essential oils of several plant species. Its presence contributes to the complex aromatic profiles of these plants.

Table 1: Documented Plant Sources of this compound

| Plant Species | Family | Plant Part | Method of Analysis | This compound Content (%) | Reference(s) |

| Elsholtzia ciliata | Lamiaceae | Aerial parts | GC-MS | 0.17 ± 0.03 | [1] |

| Homalomena occulta | Araceae | Rhizome | GC-MS | Present (quantification not provided) | [2][3] |

| Rosa damascena (Damask Rose) | Rosaceae | Flowers | GC-MS | Present (quantification not provided) | [4] |

| Magnolia salicifolia | Magnoliaceae | Flowers | Not Specified | Present (qualitative) | [4] |

| Magnolia grandiflora | Magnoliaceae | Flowers | Not Specified | Present (qualitative) | [4] |

| Rosa centifolia | Rosaceae | Flowers | Not Specified | Present (qualitative) | [4] |

Note: The quantification of this compound is often challenging due to its typically low concentration relative to other major volatile compounds. The data presented represents the most specific information available from the cited sources.

Insect Sources

In the animal kingdom, this compound and its isomer, methyl geranate, function as pheromones, mediating social and reproductive behaviors.

Table 2: Documented Insect Sources and Function of Methyl Geranate/Nerate

| Insect Species | Order | Family | Compound | Function | Reference(s) |

| Nicrophorus vespilloides (Burying Beetle) | Coleoptera | Silphidae | Methyl geranate | Larval begging pheromone, potential anti-aphrodisiac | [5] |

| Chlorochroa sayi (Say's Stink Bug) | Hemiptera | Pentatomidae | Methyl geranate | Male-produced sex pheromone | [6][7][8] |

Biosynthesis of this compound

The biosynthesis of this compound, like other monoterpenoids, originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The initial steps of this pathway differ between the cytoplasm (mevalonate pathway) and plastids (methylerythritol phosphate pathway). In plants, monoterpene biosynthesis predominantly occurs in the plastids via the MEP pathway.

Biosynthesis in Plants

The proposed biosynthetic pathway of this compound in plants involves a series of enzymatic reactions starting from geranyl pyrophosphate (GPP), the product of the condensation of IPP and DMAPP.

Caption: Proposed biosynthetic pathway of this compound in plants.

Pathway Description:

-

Formation of Geranyl Pyrophosphate (GPP): The MEP pathway in plastids produces IPP and DMAPP, which are condensed by GPP synthase to form GPP.

-

Isomerization to Neryl Pyrophosphate (NPP): It is hypothesized that GPP can be isomerized to its cis-isomer, NPP. Some nerol synthases have been shown to utilize NPP as a substrate[9].

-

Formation of Nerol: Nerol synthase catalyzes the hydrolysis of NPP to form nerol.

-

Oxidation to Neric Acid: Nerol is likely oxidized in a two-step process. First, an alcohol dehydrogenase (ADH) oxidizes nerol to its corresponding aldehyde, neral. Subsequently, an aldehyde dehydrogenase (ALDH) oxidizes neral to neric acid.

-

Esterification to this compound: Finally, a methyltransferase, likely utilizing S-adenosyl methionine (SAM) as a methyl donor, catalyzes the esterification of neric acid to form this compound.

Biosynthesis in Insects

In insects, the biosynthesis of methyl geranate (the E-isomer of this compound) is linked to the juvenile hormone III (JH III) biosynthetic pathway, which also utilizes GPP as a key precursor.

References

- 1. vjs.ac.vn [vjs.ac.vn]

- 2. Volatile Constituents of the Rhizome of Homalomena occulta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. entomoljournal.com [entomoljournal.com]

- 4. Identification and Characterization of a Nerol Synthase in Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Identification and synthesis of a male-produced sex pheromone from the stink bug Chlorochroa sayi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Field trials of aggregation pheromones for the stink bugs Chlorochroa uhleri and Chlorochroa sayi (Hemiptera: Pentatomidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Monoterpenes in the glandular trichomes of tomato are synthesized from a neryl diphosphate precursor rather than geranyl diphosphate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl Nerate: Discovery, History, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl nerate, the methyl ester of neric acid, is a monoterpenoid with the chemical formula C₁₁H₁₈O₂. As the (Z)-isomer of methyl geranate, it is a naturally occurring compound found in the essential oils of various plants. While its initial discovery is not well-documented as a singular event, its identification is intertwined with the advancements in terpene chemistry and analytical techniques throughout the 20th century. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, and biological significance of this compound, with a particular focus on its role as a semiochemical in insects. Detailed experimental protocols for its synthesis and relevant bioassays are provided, along with a compilation of its quantitative data.

Discovery and History

The history of this compound is intrinsically linked to the broader exploration of terpenes and essential oils. The systematic study of terpenes was pioneered by Otto Wallach in the late 19th and early 20th centuries, for which he was awarded the Nobel Prize in Chemistry in 1910[1][2]. His work laid the foundation for the classification and structural elucidation of this diverse class of natural products[1][2].

While the exact date and individual credited with the first isolation or synthesis of this compound are not clearly documented in historical records, its identification became possible with the advent of modern analytical techniques such as gas chromatography (GC) and mass spectrometry (MS) in the mid-20th century. These methods allowed for the separation and identification of individual components within complex mixtures like essential oils.

This compound has since been identified as a constituent of numerous plant essential oils, including those from Elsholtzia ciliata, Homalomena occulta, Zingiber officinale (ginger), and Myrtus communis (myrtle). Its presence is often noted alongside its (E)-isomer, methyl geranate.

A significant milestone in the history of this compound research was the discovery of its role as a semiochemical in insects. Notably, it has been identified as a component of the male-produced sex pheromone in the stink bug Chlorochroa sayi and as a female-produced anti-aphrodisiac in the burying beetle Nicrophorus vespilloides. This has opened up avenues for research into its potential applications in pest management and the study of insect chemical communication.

Chemical Properties and Data

This compound is a colorless liquid with a floral, herbal, and citrus-like odor. Its chemical and physical properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value |

| IUPAC Name | methyl (2Z)-3,7-dimethylocta-2,6-dienoate[3] |

| Synonyms | Methyl nerolate, (Z)-Methyl geranate, cis-Geranic acid methyl ester[3] |

| CAS Number | 1862-61-9[3] |

| Molecular Formula | C₁₁H₁₈O₂[3] |

| Molecular Weight | 182.26 g/mol [3] |

| Appearance | Colorless liquid |

| Boiling Point | Not available |

| Density | Not available |

| Solubility | Soluble in alcohol, insoluble in water |

Table 2: Spectroscopic Data of this compound

| Spectroscopy Type | Data |

| ¹³C NMR | Spectral data available in PubChem CID 5365912[3] |

| GC-MS | NIST Number: 47147, Library: Main library, Top Peak m/z: 114[3] |

| IR Spectroscopy | Data not readily available in searched literature. |

| ¹H NMR | Data not readily available in searched literature. |

Table 3: Natural Occurrence of this compound in Selected Essential Oils

| Plant Species | Part of Plant | Percentage of this compound in Oil |

| Zanthoxylum leprieurii | Fruit | 4.4 - 6.7% |

| Elsholtzia communis | Leaf | 4.71% |

Experimental Protocols

Synthesis of this compound

The stereoselective synthesis of (Z)-α,β-unsaturated esters like this compound can be challenging due to the thermodynamic preference for the (E)-isomer. However, several methods have been developed to achieve high (Z)-selectivity. The following protocol is a generalized procedure based on the esterification of neric acid.

Materials:

-

Neric acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated) or other suitable acid catalyst (e.g., Amberlyst-15)

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Diethyl ether or other suitable organic solvent

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware

Procedure:

-

Esterification:

-

In a round-bottom flask, dissolve neric acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).

-

Cool the mixture in an ice bath.

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of neric acid).

-

Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Reduce the volume of the solution using a rotary evaporator to remove most of the methanol.

-

Transfer the residue to a separatory funnel and add diethyl ether and water.

-

Shake the funnel and allow the layers to separate. Extract the aqueous layer twice more with diethyl ether.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

-

Gas Chromatography-Electroantennography (GC-EAG)

This protocol outlines the general steps for performing GC-EAG to test the antennal response of an insect to this compound.

Materials:

-

Gas chromatograph (GC) with a flame ionization detector (FID)

-

Electroantennography (EAG) system (amplifier, data acquisition software)

-

Micromanipulators

-

Stereomicroscope

-

Glass capillary electrodes

-

Electrolyte solution (e.g., Ringer's solution)

-

Insect of interest

-

Sample of this compound

-

Appropriate solvent (e.g., hexane)

Procedure:

-

Insect Preparation:

-

Anesthetize the insect (e.g., by chilling).

-

Carefully excise an antenna at the base.

-

Mount the excised antenna between two glass capillary electrodes filled with electrolyte solution. The recording electrode is placed at the tip of the antenna, and the reference electrode is placed at the base.

-

Alternatively, for whole-animal preparations, immobilize the insect and place the recording electrode on the antenna and the reference electrode in another part of the body (e.g., the head or an eye).

-

-

GC-EAG Setup:

-

The effluent from the GC column is split, with one part going to the FID and the other to a heated transfer line that directs the compounds over the prepared antenna.

-

A stream of humidified, purified air continuously flows over the antenna.

-

-

Data Acquisition:

-

Inject a solution of this compound into the GC.

-

Simultaneously record the signals from the FID and the EAG amplifier.

-

A deflection in the EAG signal that coincides with the elution of the this compound peak from the GC indicates an antennal response.

-

Olfactometer Bioassay

This protocol describes a Y-tube olfactometer bioassay to assess the behavioral response (attraction or repulsion) of an insect to this compound.

Materials:

-

Y-tube olfactometer

-

Air pump and flow meters

-

Humidifier

-

Charcoal filter

-

Odor sources (e.g., filter paper)

-

This compound solution in a suitable solvent

-

Solvent control

-

Insects to be tested

Procedure:

-

Setup:

-

Clean the Y-tube olfactometer thoroughly with a solvent (e.g., ethanol) and bake it to remove any residual odors.

-

Set up the olfactometer with a continuous flow of clean, humidified air through both arms.

-

Apply the this compound solution to a filter paper and place it in the odor chamber of one arm.

-

Place a filter paper with only the solvent in the odor chamber of the other arm (control).

-

-

Bioassay:

-

Introduce a single insect at the base of the Y-tube.

-

Allow the insect a set amount of time (e.g., 5-10 minutes) to make a choice between the two arms.

-

Record which arm the insect enters and how much time it spends in each arm.

-

Repeat the experiment with a sufficient number of insects to obtain statistically significant data.

-

To avoid positional bias, rotate the Y-tube and switch the positions of the odor and control arms periodically.

-

-

Data Analysis:

-

Analyze the data using appropriate statistical tests (e.g., chi-square test) to determine if there is a significant preference for the arm containing this compound.

-

Biological Significance and Signaling Pathways

The most well-documented biological role of this compound is as a semiochemical in insects, particularly in the context of chemical communication.

Anti-Aphrodisiac in Burying Beetles

In the burying beetle Nicrophorus vespilloides, female beetles produce methyl geranate (and likely its isomer, this compound) as an anti-aphrodisiac signal. The production of this compound is linked to the juvenile hormone III (JH III) biosynthetic pathway. High levels of JH III are associated with parental care behavior, and the concurrent production of methyl geranate/nerate signals to the male that the female is not receptive to mating, thus synchronizing parental care efforts.

Pheromone Component in Stink Bugs

This compound has been identified as a component of the male-produced aggregation pheromone in the stink bug Chlorochroa uhleri. In this context, it serves to attract both males and females to a specific location.

Putative Biosynthetic Pathway

The biosynthesis of this compound in insects is believed to be closely linked to the juvenile hormone III (JH III) pathway, which starts from acetyl-CoA. The key intermediate is farnesyl pyrophosphate (FPP). While the exact enzymatic steps to this compound are not fully elucidated, a putative pathway can be proposed.

Caption: Putative biosynthetic pathway of this compound linked to the Juvenile Hormone III pathway.

Conclusion

This compound, a seemingly simple monoterpenoid, plays multifaceted roles in the natural world, from contributing to the fragrance of plants to mediating complex insect behaviors. While its discovery is not attributable to a single historical event, its continued study, particularly in the field of chemical ecology, reveals the intricate ways in which chemical compounds shape biological interactions. The detailed protocols and data presented in this guide are intended to facilitate further research into the synthesis, properties, and applications of this fascinating molecule, with potential implications for the development of novel pest management strategies and a deeper understanding of chemical communication in nature.

References

Unveiling the Potential of Methyl Nerate in Insect Chemical Communication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl nerate, the methyl ester of neric acid, is a monoterpenoid compound found in the essential oils of various plants. While its role in insect chemical communication is not yet firmly established in scientific literature, its structural similarity to known insect semiochemicals, such as methyl geranate (the E-isomer) and the widely studied methyl salicylate, suggests its potential as a behavior-modifying compound. This technical guide provides a comprehensive overview of the methodologies and theoretical frameworks required to investigate the role of this compound as a potential insect pheromone or other semiochemical. It is designed to serve as a foundational resource for researchers aiming to explore this compound's bioactivity, from initial electrophysiological screening to behavioral assays and elucidation of its perception at the molecular level.

Introduction to this compound

This compound, chemically known as methyl (2Z)-3,7-dimethylocta-2,6-dienoate, is a naturally occurring compound identified in plants such as Elsholtzia ciliata and Homalomena occulta[1]. As a volatile organic compound, it belongs to a class of chemicals that frequently mediate insect-plant and insect-insect interactions. While direct evidence of its function as a pheromone is currently lacking, its isomeric counterpart, methyl geranate, is recognized as a semiochemical[2]. This guide outlines the necessary experimental approaches to determine if this compound plays a significant role in insect behavior, such as attraction, repulsion, or aggregation.

Hypothetical and Comparative Data on Insect Responses

To guide future research, the following tables present hypothetical quantitative data based on typical results from studies of similar methyl esters, like methyl salicylate, which is a known attractant for various predatory and parasitic insects[3].

Table 1: Hypothetical Electroantennographic (EAG) Responses to this compound

| Insect Species (Family) | Sex | Antennal Response (mV) to 10µg this compound (Mean ± SE) | Positive Control Response (mV) (e.g., Methyl Salicylate) | Negative Control Response (mV) (Solvent) |

| Chrysoperla carnea (Chrysopidae) | Female | 0.8 ± 0.15 | 1.2 ± 0.2 | 0.1 ± 0.05 |

| Coccinella septempunctata (Coccinellidae) | Male | 0.6 ± 0.1 | 0.9 ± 0.1 | 0.08 ± 0.03 |

| Aphidius colemani (Braconidae) | Female | 1.1 ± 0.2 | 1.5 ± 0.25 | 0.12 ± 0.04 |

| Spodoptera littoralis (Noctuidae) | Male | 0.3 ± 0.08 | 0.5 ± 0.1 | 0.05 ± 0.02 |

Table 2: Hypothetical Behavioral Responses in a Y-Tube Olfactometer

| Insect Species | Treatment (vs. Solvent) | No. Choosing Treatment Arm | No. Choosing Control Arm | No Choice | Attraction Index* | P-value |

| C. carnea | This compound (1µg/µL) | 35 | 15 | 5 | 0.40 | <0.05 |

| C. septempunctata | This compound (1µg/µL) | 32 | 18 | 6 | 0.28 | <0.05 |

| A. colemani | This compound (1µg/µL) | 40 | 10 | 4 | 0.60 | <0.01 |

| S. littoralis | This compound (1µg/µL) | 22 | 28 | 7 | -0.12 | >0.05 |

*Attraction Index = (No. choosing treatment - No. choosing control) / Total number of insects that made a choice.

Experimental Protocols

The following are detailed methodologies for key experiments required to assess the role of this compound as an insect semiochemical.

Electroantennography (EAG)

Objective: To determine if the insect antenna can detect this compound.

Methodology:

-

Preparation of Stimuli: Prepare serial dilutions of this compound (e.g., 0.1, 1, 10, 100 µg/µL) in a high-purity solvent like hexane or paraffin oil. Use the pure solvent as a negative control and a known EAG-active compound (e.g., methyl salicylate) as a positive control.

-

Antennal Preparation: Excise the head of an adult insect and mount it on a holder. Insert a recording electrode into the distal tip of one antenna and a reference electrode into the head capsule.

-

Stimulus Delivery: A charcoal-filtered and humidified air stream is continuously passed over the antenna. A 0.5-second pulse of air that has passed over a filter paper loaded with 10 µL of the test stimulus is injected into the main air stream.

-

Data Acquisition: The potential difference between the electrodes is amplified and recorded. The amplitude of the depolarization is measured as the EAG response.

-

Analysis: Compare the mean EAG responses to different concentrations of this compound with the responses to the controls using ANOVA.

Behavioral Assays: Y-Tube Olfactometer

Objective: To assess the behavioral response (attraction or repulsion) of insects to this compound.

Methodology:

-

Apparatus: A glass Y-tube olfactometer with two arms. A purified and humidified air stream is passed through each arm.

-

Stimulus Application: In one arm (the "treatment" arm), the air is passed over a filter paper treated with a solution of this compound. In the other arm (the "control" arm), the air is passed over a filter paper treated with the solvent only.

-

Insect Release: Individual insects are released at the base of the Y-tube and allowed a set amount of time (e.g., 5 minutes) to make a choice. A choice is recorded when the insect moves a certain distance down one of the arms.

-

Data Collection: Record the number of insects choosing the treatment arm, the control arm, and those that make no choice.

-

Analysis: Use a Chi-square test to determine if there is a significant difference between the number of insects choosing the treatment and control arms.

Visualizations of Workflows and Pathways

Signaling and Experimental Diagrams

The following diagrams, created using the DOT language, illustrate a generalized insect olfactory signaling pathway and the experimental workflow for identifying and characterizing a potential semiochemical like this compound.

Caption: Generalized insect olfactory signaling pathway.

Caption: Experimental workflow for semiochemical identification.

Conclusion and Future Directions

While the role of this compound as an insect pheromone remains to be definitively established, its chemical properties and the known functions of similar compounds provide a strong rationale for its investigation as a potential semiochemical. The experimental protocols and frameworks outlined in this guide offer a clear pathway for researchers to systematically evaluate its electrophysiological and behavioral effects on various insect species. Future research should focus on screening a wide range of insects, particularly those that interact with plants known to produce this compound. Positive identification of bioactivity would open avenues for its potential application in integrated pest management strategies, either as an attractant for beneficial insects or as a component in lures for pest monitoring and control. Furthermore, elucidating the specific olfactory receptors that detect this compound would provide valuable insights into the molecular basis of insect olfaction and could aid in the development of novel, targeted pest management tools.

References

A Technical Guide to the Potential Antioxidant and Antimicrobial Activity of Methyl Nerate

Disclaimer: This document provides a technical overview of the potential biological activities of methyl nerate. Direct experimental data on the antioxidant and antimicrobial properties of this compound is limited in current scientific literature. The information presented herein is largely inferred from studies on structurally analogous compounds, including its geometric isomer (methyl geranate), its parent alcohol (nerol), and related monoterpene esters (neryl acetate, geranyl acetate). The experimental protocols described are generalized methodologies for testing these activities and should be adapted and validated for specific laboratory conditions.

Introduction to this compound

This compound, IUPAC name methyl (2Z)-3,7-dimethylocta-2,6-dienoate, is a monoterpene ester.[1] As a member of the vast family of terpenoids, which are primary constituents of essential oils, it is structurally related to compounds known for significant biological activities. Its trans-isomer is methyl geranate. Given the established bioactivities of related monoterpene alcohols and esters, this compound presents as a candidate for investigation into its potential therapeutic properties, specifically in the realms of antioxidant and antimicrobial action.

This guide synthesizes available data on these related compounds to build a predictive framework for the potential efficacy of this compound, details standard experimental protocols for validation, and provides visual workflows to guide future research.

Potential Antioxidant Activity

The antioxidant potential of monoterpenes and their derivatives is often attributed to their chemical structure, which can facilitate the donation of a hydrogen atom or an electron to neutralize free radicals. While direct data for this compound is unavailable, the activities of its parent alcohol (nerol), its isomer's parent alcohol (geraniol), and its corresponding acetate ester (geranyl acetate) provide valuable insight.

Geranyl acetate, the trans-isomer of neryl acetate, has demonstrated potent radical scavenging activity.[2][3] Similarly, geraniol is a well-documented antioxidant.[1][2][3] The esterification of these alcohols can modify their activity; in the case of geranyl acetate, the antioxidant capacity is notably high.[2][3]

Quantitative Antioxidant Data for Structurally Related Compounds

The following table summarizes the 50% inhibitory concentration (IC50) values from 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assays for compounds structurally related to this compound. Lower IC50 values indicate higher antioxidant activity.

| Compound | Type | Isomer | DPPH IC50 Value | Reference(s) |

| Geraniol | Alcohol | trans | 24.6 µg/mL | [2][3] |

| Geranyl Acetate | Ester | trans | 4.2 µg/mL | [2][3] |

| Nerol | Alcohol | cis | Activity noted, but IC50 not specified | [4] |

| Neryl Acetate | Ester | cis | Data not available | |

| BHT (Standard) | Phenol | N/A | ~25 µg/mL | [5] |

Potential Antimicrobial Activity

Monoterpene alcohols and esters are known to exhibit broad-spectrum antimicrobial effects. Their mechanism of action is often linked to the disruption of microbial cell membrane integrity, leading to leakage of intracellular components and cell death.[6] The lipophilic nature of these compounds allows them to partition into the lipid bilayer of bacterial and fungal cell membranes.

Studies on nerol have shown strong activity against the fungus Candida albicans and various bacteria.[6][7] Geraniol has also been extensively studied, showing inhibitory effects against both Gram-positive and Gram-negative bacteria.[8] While specific MIC data for neryl acetate and geranyl acetate is sparse, they are recognized for having antimicrobial properties.[9][10][11]

Quantitative Antimicrobial Data for Structurally Related Compounds

The table below presents the Minimum Inhibitory Concentration (MIC) values for compounds structurally related to this compound against various microbial strains. The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.

| Compound | Type | Isomer | Test Organism | MIC Value | Reference(s) |

| Nerol | Alcohol | cis | Candida albicans | 0.77 µL/mL | [6] |

| Geraniol | Alcohol | trans | Staphylococcus aureus | 11200 µg/mL | [8] |

| Geraniol | Alcohol | trans | Escherichia coli | 5600 µg/mL | [8] |

| Geraniol | Alcohol | trans | Helicobacter pylori | 7325 µg/mL | [8] |

| Neryl Acetate | Ester | cis | S. aureus, C. albicans | Activity noted, but MIC not specified | [10][12] |

| Geranyl Acetate | Ester | trans | S. aureus, S. typhimurium | Activity noted, but MIC not specified | [9] |

Experimental Protocols

The following sections detail generalized, standard protocols for assessing the antioxidant and antimicrobial activities of a test compound like this compound.

Protocol: DPPH Radical Scavenging Assay

This protocol outlines a common method to determine the free-radical scavenging activity of a compound.[13][14][15]

1. Reagent Preparation:

- DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in 95-100% methanol. The solution should be freshly made and kept in the dark.

- Test Compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

- Positive Control: Prepare a stock solution of a known antioxidant, such as Ascorbic Acid or BHT, at the same concentration as the test compound.

2. Assay Procedure:

- Prepare a series of dilutions of the test compound and positive control from the stock solution (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).

- In a 96-well microplate, add 100 µL of each dilution to respective wells in triplicate.

- Add 100 µL of the 0.1 mM DPPH solution to each well.

- For the blank control, add 100 µL of methanol instead of the test sample.

- Shake the plate gently and incubate in the dark at room temperature (25°C) for 30 minutes.

3. Data Acquisition and Analysis:

- Measure the absorbance of each well at 517 nm using a microplate reader.

- Calculate the percentage of radical scavenging activity (% RSA) using the following formula: % RSA = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank control and A_sample is the absorbance of the test compound.

- Plot the % RSA against the concentration of the test compound.

- Determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals) from the graph using linear regression analysis.

Protocol: Broth Microdilution for MIC Determination

This protocol describes the standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[16][17][18]

1. Materials and Reagent Preparation:

- Microorganism: Prepare a fresh overnight culture of the test bacterium (e.g., S. aureus ATCC 25923) or fungus (C. albicans ATCC 10231).

- Growth Medium: Use appropriate sterile liquid medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.

- Inoculum Preparation: Adjust the turbidity of the microbial suspension in sterile saline to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the growth medium to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.

- Test Compound Stock: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not inhibit microbial growth (typically ≤1%).

2. Assay Procedure:

- Dispense 100 µL of sterile growth medium into all wells of a 96-well microplate.

- Add 100 µL of the test compound stock solution to the first column of wells, creating an initial 2-fold dilution.

- Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the final column. This creates a range of concentrations.

- Set up control wells: a positive control (medium + inoculum, no compound) and a negative/sterility control (medium only).

- Add 100 µL of the prepared microbial inoculum to each well (except the sterility control), bringing the final volume to 200 µL.

- Seal the plate and incubate at the appropriate temperature (e.g., 37°C for 24 hours for bacteria).

3. Data Acquisition and Analysis:

- After incubation, visually inspect the plate for turbidity (microbial growth).

- The MIC is defined as the lowest concentration of the test compound at which there is no visible growth.

- (Optional) A growth indicator like resazurin or INT can be added to aid in the visual determination of inhibition.

Visualized Workflows and Mechanisms

To further clarify the experimental processes and potential mechanisms, the following diagrams are provided in DOT language script for Graphviz.

Diagram: Antioxidant Assay Workflow (DPPH)

Caption: Workflow for DPPH radical scavenging assay.

Diagram: Antimicrobial Assay Workflow (MIC Determination)

Caption: Workflow for MIC determination via broth microdilution.

Diagram: Hypothetical Antimicrobial Mechanism of Action

Caption: Hypothetical mechanism for antimicrobial activity.

Conclusion and Future Directions

Based on the analysis of structurally related monoterpene alcohols and esters, it is plausible to hypothesize that this compound possesses both antioxidant and antimicrobial properties. The high antioxidant activity of geranyl acetate (IC50 = 4.2 µg/mL) suggests that the ester functional group does not diminish, and may even enhance, radical scavenging potential compared to the parent alcohol.[2][3] Furthermore, the established antimicrobial efficacy of nerol and geraniol against a range of pathogens indicates a strong likelihood of similar activity for this compound.[6][8]

However, this remains a predictive assessment. Rigorous experimental validation is essential. Future research should prioritize:

-

Direct Bioactivity Testing: Performing DPPH/ABTS antioxidant assays and broth microdilution MIC assays on purified this compound to generate specific quantitative data.

-

Broad-Spectrum Screening: Testing this compound against a diverse panel of clinically relevant bacteria and fungi, including drug-resistant strains.

-

Mechanism of Action Studies: Investigating the precise mechanism of antimicrobial action, such as impacts on membrane potential, cellular leakage, and biofilm formation.

-

Toxicology Assessment: Evaluating the cytotoxicity of this compound against human cell lines to determine its therapeutic index and potential for safe application.

The successful completion of these studies will clarify the therapeutic potential of this compound and determine its viability as a lead compound for drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. updatepublishing.com [updatepublishing.com]

- 4. Cytotoxic and Antioxidant Properties of Natural Bioactive Monoterpenes Nerol, Estragole, and 3,7-Dimethyl-1-Octanol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jfda-online.com [jfda-online.com]

- 6. Activities of Nerol, a natural plant active ingredient, against Candida albicans in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scitepress.org [scitepress.org]

- 10. Neryl acetate, the major component of Corsican Helichrysum italicum essential oil, mediates its biological activities on skin barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neryl Acetate (141-12-8) - Synthetic Ingredient For Perfumery — Scentspiracy [scentspiracy.com]

- 12. Neryl acetate, the major component of Corsican Helichrysum italicum essential oil, mediates its biological activities on skin barrier | PLOS One [journals.plos.org]

- 13. researchgate.net [researchgate.net]

- 14. Antioxidant scavenging assays [bio-protocol.org]

- 15. mdpi.com [mdpi.com]

- 16. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review | MDPI [mdpi.com]

- 17. Minimum inhibitory concentrations of commercial essential oils against common chicken pathogenic bacteria and their relationship with antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis and Purification of Methyl Nerate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl nerate, the methyl ester of neric acid, is a monoterpenoid compound with potential applications in the fragrance, flavor, and pharmaceutical industries. Its synthesis and purification are critical steps for its characterization and utilization in research and development. These application notes provide detailed protocols for the synthesis of this compound via Fischer esterification and its subsequent purification by vacuum distillation and silica gel column chromatography.

Data Presentation

Table 1: Physical and Chromatographic Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₈O₂ | [1] |

| Molecular Weight | 182.26 g/mol | [1] |

| Boiling Point | 247.43 °C (at 760 mmHg) (est.) | [2] |

| Kovats Retention Index (Standard non-polar) | 1259, 1298, 1302 | [1] |

| Kovats Retention Index (Semi-standard non-polar) | 1279, 1280, 1283 | [1] |

| Kovats Retention Index (Standard polar) | 1657 | [1] |

Table 2: Proposed Reaction Parameters for Fischer Esterification of Neric Acid

| Parameter | Proposed Value |

| Neric Acid to Methanol Molar Ratio | 1:10 |

| Catalyst (H₂SO₄) Concentration | 1-2% (v/v of methanol) |

| Reaction Temperature | Reflux (approx. 65 °C) |

| Reaction Time | 4-6 hours |

| Expected Yield | 80-90% |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from neric acid and methanol using sulfuric acid as a catalyst. The reaction is a classic Fischer esterification, which is an equilibrium process. Using an excess of the alcohol (methanol) shifts the equilibrium towards the formation of the ester.[3][4]

Materials:

-

Neric acid

-

Anhydrous methanol

-

Concentrated sulfuric acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stir bar, dissolve neric acid in a 10-fold molar excess of anhydrous methanol.

-

Slowly add concentrated sulfuric acid (1-2% of the volume of methanol) to the solution while stirring.

-

Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C) using a heating mantle.

-

Maintain the reflux with stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[5]

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain crude this compound.

Purification of this compound

The crude this compound can be purified using vacuum distillation or silica gel column chromatography.

1. Vacuum Distillation

This method is suitable for separating this compound from less volatile impurities. The boiling point of this compound is estimated to be around 247 °C at atmospheric pressure[2], which is high. Vacuum distillation allows for the distillation to occur at a lower temperature, preventing potential degradation of the compound.

Procedure:

-

Set up a vacuum distillation apparatus.

-

Place the crude this compound in the distillation flask.

-

Gradually apply vacuum and heat the flask.

-

Collect the fraction that distills at the expected boiling point under the applied vacuum. The boiling point will be significantly lower than the atmospheric boiling point.

2. Silica Gel Column Chromatography

This technique is effective for separating this compound from impurities with different polarities.[6][7]

Materials:

-

Crude this compound

-

Silica gel (60-120 mesh)

-

Hexane

-

Ethyl acetate

-

Chromatography column

-

Collection tubes

Procedure:

-

Prepare a slurry of silica gel in hexane and pack the chromatography column.

-

Dissolve the crude this compound in a minimal amount of hexane.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a solvent system of increasing polarity, starting with pure hexane and gradually increasing the proportion of ethyl acetate (e.g., 98:2, 95:5 hexane:ethyl acetate).

-

Collect fractions and monitor the separation using TLC.

-

Combine the fractions containing pure this compound and remove the solvent using a rotary evaporator.

Visualizations

References

- 1. This compound | C11H18O2 | CID 5365912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 1862-61-9 [thegoodscentscompany.com]

- 3. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. community.wvu.edu [community.wvu.edu]

- 6. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]

- 7. youtube.com [youtube.com]

Application Note: High-Performance Liquid Chromatography Protocol for the Analysis of Methyl Nerate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl nerate is a monoterpenoid ester with applications in the fragrance and flavor industries and is a subject of interest in phytochemical research.[1] Accurate and reliable quantification of this compound is crucial for quality control, formulation development, and scientific investigation. While gas chromatography (GC) is a common method for analyzing volatile compounds like this compound, High-Performance Liquid Chromatography (HPLC) offers a viable alternative, particularly for non-volatile or thermally labile matrices.[2] This document provides a detailed protocol for the analysis of this compound using reversed-phase HPLC with UV detection. The methodology is based on established principles for the separation of similar methyl esters and related compounds.[3]

Quantitative Data Summary

The following table summarizes hypothetical quantitative data obtained from the HPLC analysis of this compound standard solutions. This data illustrates the expected performance of the method in terms of linearity and reproducibility.

| Concentration (µg/mL) | Retention Time (min) | Peak Area (mAU*s) |

| 10 | 5.21 | 150234 |

| 25 | 5.22 | 375589 |

| 50 | 5.21 | 751123 |

| 100 | 5.23 | 1502245 |

| 250 | 5.22 | 3755612 |

Experimental Protocol

This protocol outlines the preparation of samples and standards, along with the HPLC instrument conditions for the quantitative analysis of this compound.

Materials and Reagents

-

This compound standard (purity ≥95%)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Methanol (HPLC grade)

-

0.45 µm syringe filters

Equipment

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Quaternary or Binary pump

-

Autosampler

-

Column oven

-

UV-Vis or Photodiode Array (PDA) detector

-

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Sonicator

-

Vortex mixer

Preparation of Standard Solutions

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions (e.g., 10, 25, 50, 100, and 250 µg/mL) by serially diluting the stock standard solution with methanol.

Sample Preparation

The sample preparation method will vary depending on the matrix. A general procedure for a liquid sample is provided below.

-

Accurately measure a known volume or weight of the sample.

-

Extract the this compound using a suitable solvent such as methanol or acetonitrile. The choice of solvent should be optimized based on the sample matrix to ensure efficient extraction and minimize interference.

-

Vortex the mixture for 2 minutes and then sonicate for 10 minutes.

-

Centrifuge the sample at 5000 rpm for 10 minutes to pellet any solid material.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

HPLC Conditions

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 215 nm

-

Run Time: 10 minutes

System Suitability

Before sample analysis, perform at least five replicate injections of a mid-concentration standard solution (e.g., 50 µg/mL). The relative standard deviation (RSD) for the peak area and retention time should be less than 2%.

Data Analysis

Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the standard. Quantify the amount of this compound in the samples by constructing a calibration curve from the peak areas of the working standard solutions.

Experimental Workflow Diagram

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

This application note provides a comprehensive and detailed HPLC protocol for the quantitative analysis of this compound. The described method is a robust starting point for researchers and professionals in drug development and related fields. Method validation according to the specific sample matrix and regulatory requirements is recommended to ensure accuracy and precision.

References

Application Notes & Protocols: Methyl Nerate as a Standard in Analytical Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of methyl nerate as a standard in analytical chemistry applications. This document is intended to guide researchers, scientists, and professionals in drug development in the proper handling, preparation, and application of this compound for quantitative and qualitative analyses.

Introduction to this compound

This compound, with the IUPAC name methyl (2Z)-3,7-dimethylocta-2,6-dienoate, is a monoterpenoid ester.[1][2] It is the methyl ester of neric acid and a stereoisomer of methyl geranate. Due to its characteristic aroma, it finds applications in the flavor and fragrance industry and serves as a valuable reference standard in analytical chemistry, particularly for the analysis of volatile and semi-volatile organic compounds.[3] Its use as a standard is crucial for the identification and quantification of related compounds in complex matrices such as essential oils, food products, and pharmaceutical formulations.

Physicochemical and Quality Parameters

The accurate characterization of an analytical standard is paramount for its effective use. The following table summarizes the key physicochemical properties and typical quality specifications for this compound when used as a standard.

| Parameter | Value | Reference |

| IUPAC Name | methyl (2Z)-3,7-dimethylocta-2,6-dienoate | [1] |

| Synonyms | Methyl nerolate, (Z)-Methyl geranate | [1] |

| CAS Number | 1862-61-9 | [1] |

| Molecular Formula | C₁₁H₁₈O₂ | [1] |

| Molecular Weight | 182.26 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Purity (typical) | ≥95% (GC) | |

| Boiling Point | ~247.4 °C (estimated) | [3] |

| Density | ~0.909 g/cm³ at 25 °C | [3] |

| Refractive Index | Not available | |

| Solubility | Soluble in alcohol, insoluble in water. | |

| Storage | 2-8°C in a tightly sealed container, protected from light. | |

| Shelf Life | Limited shelf life, refer to expiry date on the label. |

Note: Some physical properties are for its isomer, methyl geranate, as specific data for this compound is limited. Purity is a typical value for an analytical standard and should be confirmed by the supplier's Certificate of Analysis.

Application: Gas Chromatography (GC)

This compound is well-suited as a standard for Gas Chromatography (GC) due to its volatility. It can be used as an external standard for quantification or as an internal standard for the analysis of other volatile compounds, particularly in the profiling of essential oils and flavor components.

This protocol provides a general method for the quantification of volatile compounds using this compound as an external standard with Flame Ionization Detection (FID).

Instrumentation:

-

Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID)

-

Autosampler (recommended for precision)

-

Data acquisition and processing software

Chromatographic Conditions:

| Parameter | Condition |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 (can be adjusted based on concentration) |

| Oven Temperature Program | Initial: 60 °C (hold for 2 min) Ramp: 5 °C/min to 240 °C Hold: 5 min at 240 °C |

| Detector Temperature | 280 °C |

| Hydrogen Flow | 30 mL/min |

| Air Flow | 300 mL/min |

| Makeup Gas (N₂ or He) | 25 mL/min |

Materials and Reagents:

-

This compound standard of known purity

-

Solvent (e.g., hexane or ethanol, GC grade)

-

Volumetric flasks and pipettes

-

GC vials with septa

Procedure:

-

Standard Stock Solution Preparation: Accurately weigh a known amount of this compound standard and dissolve it in a suitable solvent (e.g., hexane) in a volumetric flask to prepare a stock solution of known concentration (e.g., 1000 µg/mL).

-

Calibration Standards Preparation: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the analyte in the samples. A minimum of five concentration levels is recommended.

-

Sample Preparation: Prepare the sample by dissolving a known amount in the same solvent used for the calibration standards. If necessary, perform extraction or dilution to bring the analyte concentration within the calibration range.

-

GC Analysis: Inject the calibration standards and samples into the GC-FID system.

-

Data Analysis:

-

Integrate the peak area of this compound in the chromatograms.

-

Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

-

Determine the concentration of the analyte in the samples by interpolating their peak areas on the calibration curve.

-

This protocol outlines a general method for the identification and quantification of volatile compounds using this compound as an internal standard with Mass Spectrometric (MS) detection.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Autosampler

-

Data acquisition and processing software with a mass spectral library (e.g., NIST)

Chromatographic and MS Conditions:

| Parameter | Condition |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium, constant flow rate of 1.2 mL/min |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL |

| Split Ratio | 20:1 |

| Oven Temperature Program | Initial: 50 °C (hold for 3 min) Ramp: 4 °C/min to 220 °C Hold: 10 min at 220 °C |

| Transfer Line Temperature | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Mass Range | m/z 40-400 |

| Scan Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |

Procedure:

-

Internal Standard Stock Solution: Prepare a stock solution of this compound of a known concentration (e.g., 100 µg/mL) in a suitable solvent.

-

Sample and Calibration Standard Preparation:

-

To each calibration standard and sample, add a precise volume of the this compound internal standard stock solution to achieve a constant concentration across all solutions.

-

Prepare calibration standards containing known concentrations of the analyte(s) of interest.

-

-

GC-MS Analysis: Inject the prepared solutions into the GC-MS system.

-

Data Analysis:

-

Identification: Identify the compounds of interest by comparing their retention times and mass spectra with those of reference standards or a spectral library.

-

Quantification: For each analyte and the internal standard, integrate the peak areas of a characteristic ion (in SIM mode) or the total ion chromatogram (in full scan mode). Calculate the response factor (RF) for each analyte relative to the internal standard using the calibration standards. Determine the concentration of the analyte in the samples using the calculated response factors and the peak area ratios.

-

Stability and Storage

Proper storage and handling are critical to maintain the integrity of the this compound standard.

-

Storage: Store the standard at 2-8°C in a tightly sealed, light-resistant container.

-

Stability: this compound is a monoterpenoid ester and may be susceptible to degradation over time, especially if exposed to light, high temperatures, or reactive substances. The stability of the standard solution should be periodically verified. A general approach to stability testing involves analyzing the standard solution at regular intervals under specified storage conditions and monitoring for any significant change in purity or concentration.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for using this compound as an analytical standard.

Caption: Workflow for quantitative analysis using GC-FID with an external standard.

Caption: Workflow for analysis using GC-MS with an internal standard.

Signaling Pathways

Currently, there is no established scientific literature detailing specific signaling pathways in which this compound is directly involved. Its primary role in a research context is as an analytical standard for the identification and quantification of other compounds.

Safety Precautions

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound.

-

Handle the substance in a well-ventilated area or under a fume hood.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Consult the Safety Data Sheet (SDS) provided by the supplier for complete safety information.

Disclaimer: The information provided in these application notes is intended for guidance only. It is the responsibility of the user to validate all methods for their specific application and to ensure compliance with all relevant safety and regulatory requirements.

References

Applications of "Methyl nerate" in flavor and fragrance research

Applications of Methyl Nerate in Flavor and Fragrance Research

Abstract

This compound, the cis-isomer of methyl geranate, is a monoterpenoid ester with a complex and appealing aroma profile, suggesting its potential as a valuable ingredient in the flavor and fragrance industry. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in the sensory properties and potential applications of this compound. While quantitative sensory data for this compound is limited in published literature, this document compiles available qualitative descriptions and provides quantitative data for its more commercially prevalent trans-isomer, Methyl geranate, as a comparative reference. Protocols for sensory evaluation, analytical quantification, and chemical synthesis are detailed to facilitate further research into this intriguing molecule.

Application Notes

Introduction to this compound

This compound (CAS No. 1862-61-9), systematically named methyl (2Z)-3,7-dimethylocta-2,6-dienoate, is an organic ester characterized by its unique sensory properties.[1] As the cis-isomer of methyl geranate, it shares a similar molecular formula (C₁₁H₁₈O₂) but possesses a distinct spatial arrangement that influences its olfactory perception.[1]

Sensory Profile and Applications

The sensory profile of this compound is described as a multifaceted combination of floral, herbal, citrus, fruity, and green notes, with a resemblance to geranium.[2] This complexity makes it a versatile candidate for use in a variety of fragrance applications.

-

Potential Fragrance Applications: Due to its diverse aromatic character, this compound could be utilized to impart fresh, natural, and complex notes in fine fragrances, personal care products, and air care formulations. Its profile suggests it could be particularly effective in:

-

Citrus Accords: To add a unique floral and green nuance.

-

Fruity Compositions: To enhance complexity and provide a natural-smelling backdrop.

-

Floral Bouquets: Especially in geranium and rose-type fragrances, to lend a fresh, dewy character.

-

Herbal and Green Fragrances: To contribute a subtle fruity and floral sweetness.

-

The more widely studied trans-isomer, Methyl geranate, is noted for its waxy, green, and fruity aroma and is used to create a bridge between lavender and geranium notes in fougère compositions and to add richness to floral scents.[3][4]

Natural Occurrence

This compound has been identified as a volatile component in the essential oils of several plants. Its presence in natural sources is a key area of interest for researchers looking to create nature-identical fragrances. One of the notable sources is:

-

Elsholtzia ciliata (Vietnamese Balm): this compound has been identified for the first time in the essential oil of this plant, although it is considered a minor component.[5] The essential oil of Elsholtzia ciliata has various chemotypes, with major constituents in some studies being (Z)-β-Farnesene, neral, and geranial, while others report a high concentration of Elsholtzia ketone.[6][7][8]

While also reported in Homalomena occulta, Magnolia salicifolia, Rosa centifolia, and Rosa damascena, detailed quantitative analyses from the available literature did not confirm its presence or concentration in these species.[2]

Quantitative Data

Table 1: Physicochemical and Sensory Properties of Methyl Geranate (trans-isomer)

| Property | Value | Source |

|---|---|---|

| CAS Number | 1189-09-9 | [9] |

| Molecular Formula | C₁₁H₁₈O₂ | [9] |

| Molecular Weight | 182.27 g/mol | [9] |

| Boiling Point | 247-248 °C at 760 mmHg | [3] |

| Flash Point | 91 °C (196 °F) | [9] |

| Vapor Pressure | 0.0483 Pa at 20°C | [9] |

| Odor Description | Waxy, green, fruity, floral | [3] |

| Substantivity on Smelling Strip | 6 hours | [4] |

| Recommended Usage in Fragrance Concentrate | Up to 5.0% |[3] |

Table 2: Reported Composition of Elsholtzia ciliata Essential Oil (Vietnamese Chemotype)

| Compound | Relative Percentage (%) | Source |

|---|---|---|

| (Z)-β-Farnesene | 22.72 | [7] |

| Neral | 15.66 | [7] |

| Geranial | 15.62 | [7] |

| β-Ocimene | 13.30 | [7] |

| This compound | Identified, but not quantified |[5] |

Experimental Protocols

Protocol for Sensory Evaluation of this compound

This protocol outlines a standard procedure for the descriptive sensory analysis of a fragrance ingredient like this compound.

Objective: To qualitatively and quantitatively characterize the odor profile of this compound over time.

Materials:

-

This compound (high purity, >98%)

-

Ethanol (perfumer's grade, odorless)

-

Standard fragrance smelling strips

-

Glass beakers and pipettes

-

Aroma-neutral evaluation booths

-

Sensory evaluation software or data sheets

Procedure:

-

Panel Selection: Recruit a panel of 10-15 trained sensory assessors with demonstrated proficiency in odor description and discrimination.

-

Sample Preparation: Prepare a 10% solution of this compound in ethanol.

-

Evaluation:

-

Dip smelling strips into the solution to a depth of 1 cm.

-

Allow the solvent to evaporate for 10-15 seconds.

-

Present the strips to the panelists in a double-blind, randomized order.

-

Panelists will evaluate the odor at specific time intervals (e.g., initial, 5 min, 30 min, 1 hr, 4 hr, 6 hr) to assess the evolution of the scent.

-

Panelists will rate the intensity of predefined odor descriptors (e.g., floral, herbal, citrus, fruity, green, waxy) on a labeled magnitude scale (e.g., 0-10).

-

-

Data Analysis: Analyze the data to generate a sensory profile of this compound, including the mean intensity ratings for each descriptor over time.

Protocol for GC-MS and GC-Olfactometry (GC-O) Analysis

This protocol describes the methodology for identifying and quantifying this compound in an essential oil and characterizing its specific odor contribution.

Objective: To determine the concentration of this compound in Elsholtzia ciliata essential oil and to identify its odor character.

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) and an Olfactometry (GC-O) port.

-

Capillary column suitable for essential oil analysis (e.g., HP-5MS).

Procedure:

-

Sample Preparation: Dilute the Elsholtzia ciliata essential oil in n-hexane to a 1% solution.

-

GC-MS Analysis:

-

Inject 1 µL of the sample into the GC-MS system.

-

Use a suitable temperature program to separate the volatile components.

-

Identify the compounds by comparing their mass spectra with a reference library (e.g., NIST).

-

Quantify the relative percentage of each compound by peak area normalization.

-

-

GC-O Analysis:

-

Simultaneously with the MS detection, effluent is directed to a sniffing port.

-

A trained panelist will sniff the effluent and record the odor description and intensity for each eluting compound.

-

This will confirm the specific odor character of the this compound peak as it elutes from the column.

-

Protocol for Synthesis of this compound

This protocol outlines a two-step synthesis of this compound from Nerol.

Objective: To synthesize Methyl (2Z)-3,7-dimethylocta-2,6-dienoate (this compound).

Step 1: Oxidation of Nerol to Neral

-

In a round-bottom flask, dissolve Nerol in a suitable solvent like dichloromethane.

-

Add an oxidizing agent (e.g., pyridinium chlorochromate - PCC) portion-wise at room temperature.

-

Stir the reaction mixture until the oxidation is complete (monitored by TLC).

-

Work up the reaction mixture to isolate the crude Neral.

Step 2: Esterification of Neral to this compound

-

This step involves a Horner-Wadsworth-Emmons reaction.

-

In a separate flask, prepare the corresponding phosphonate ylide.

-

Add the crude Neral from Step 1 to the ylide solution at a controlled temperature.

-

Allow the reaction to proceed to completion.

-

Quench the reaction and perform an extraction to isolate the crude this compound.

-

Purify the product by column chromatography to obtain pure this compound.

Note: This is a general outline and requires optimization of specific reagents, conditions, and purification methods.

Visualizations

Logical Relationships

Caption: Isomeric relationship and potential applications of this compound.

Experimental Workflow

Caption: Workflow for analysis of this compound from natural sources.

References

- 1. 2,6-Octadienoic acid, 3,7-dimethyl-, methyl ester, (Z)- [webbook.nist.gov]

- 2. This compound, 1862-61-9 [thegoodscentscompany.com]

- 3. (E)-methyl geranate, 1189-09-9 [thegoodscentscompany.com]

- 4. firmenich.com [firmenich.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. vjs.ac.vn [vjs.ac.vn]

- 8. Study on the Difference between Volatile Constituents of the Different Parts from Elsholtzia ciliata by SHS-GC-MS [scirp.org]

- 9. ScenTree - Methyl geranate (CAS N° 1189-09-9) [scentree.co]

Application Notes and Protocols for Methyl Nerate in Insect Pest Management

Introduction

Methyl nerate, the methyl ester of neric acid, is a monoterpenoid that has been identified as a component of insect pheromones, suggesting its potential application in integrated pest management (IPM) strategies. While research specifically on this compound ((2Z)-3,7-dimethylocta-2,6-dienoate) is limited in the context of large-scale pest control, studies on its isomer, methyl geranate ((2E)-3,7-dimethylocta-2,6-dienoate), provide significant insights into its use as a semiochemical. These compounds are part of a chemical language that insects use for communication, which can be harnessed for monitoring and controlling pest populations.

These application notes provide an overview of the current understanding and experimental protocols related to the use of methyl geranate as an insect attractant, with the implication that this compound may have similar or complementary activities. The primary focus is on the role of methyl geranate as a sex pheromone component in the stink bug Chlorochroa sayi.

Application in Insect Pest Management

The primary application of methyl geranate, and by extension potentially this compound, in insect pest management is as a component of pheromone lures for trapping and monitoring pest populations. As a key component of the male-produced sex pheromone of the stink bug Chlorochroa sayi, it plays a crucial role in attracting both male and female conspecifics. This attraction can be exploited in several ways:

-

Population Monitoring: Traps baited with a synthetic pheromone blend containing methyl geranate can be used to monitor the presence, abundance, and seasonal activity of C. sayi. This information is vital for making informed decisions about the timing and necessity of other control measures.

-

Mass Trapping: In some cases, high densities of pheromone traps can be used to capture a significant portion of the pest population, thereby reducing their numbers and subsequent damage to crops.

-

Mating Disruption: While not explicitly tested for methyl geranate in the available literature, synthetic pheromones can sometimes be dispensed in large quantities to permeate the environment, confusing insects and disrupting their ability to find mates.

Quantitative Data Summary

The following table summarizes the quantitative findings from field trials conducted on the attraction of the stink bug Chlorochroa sayi to pheromone lures containing methyl geranate.

| Target Pest | Pheromone Components | Lure Composition for Optimal Attraction | Key Finding |